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Compound of Interest

Compound Name:
5-Bromo-1,3-dichloro-2-

iodobenzene

Cat. No.: B1365838 Get Quote

An In-Depth Technical Guide to 5-Bromo-1,3-dichloro-2-iodobenzene: Structure, Synthesis,

and Synthetic Utility

Abstract
This technical guide provides a comprehensive analysis of 5-Bromo-1,3-dichloro-2-
iodobenzene (CAS No: 62720-30-3), a specialized polyhalogenated aromatic compound.[1][2]

As a Senior Application Scientist, this document moves beyond a simple recitation of data to

offer insights into the compound's strategic value in modern organic synthesis. We will dissect

its formal IUPAC nomenclature, explore its physicochemical properties, propose a logical

synthetic pathway, and, most critically, detail its application as a versatile building block for

creating complex molecular architectures. The key utility of this reagent lies in the differential

reactivity of its three distinct halogen atoms (I, Br, Cl), which enables researchers in drug

discovery and materials science to perform site-selective functionalization, a cornerstone of

advanced chemical synthesis. This guide is intended for professionals who require a deep

understanding of not just the molecule itself, but its potential as a strategic tool in their research

and development pipelines.

Chemical Identity and Nomenclature
Correctly identifying a chemical reagent is the foundation of reproducible science. The structure

and naming of 5-Bromo-1,3-dichloro-2-iodobenzene follow the systematic rules established

by the International Union of Pure and Applied Chemistry (IUPAC).
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IUPAC Name Justification
The name "5-Bromo-1,3-dichloro-2-iodobenzene" is derived according to two primary IUPAC

principles:

Lowest Locant Set: The benzene ring is numbered to assign the lowest possible set of

numbers (locants) to the substituents. The locant set {1, 2, 3, 5} is the lowest possible

combination when compared term-by-term with other possibilities (e.g., {1, 2, 4, 6} or {1, 3, 4,

5}).[3]

Alphabetical Ordering: Substituents are prefixed to the parent name ("benzene") in

alphabetical order: Bromo, Chloro, Iodo.

Therefore, the combination of the lowest locant set and alphabetical arrangement of the

prefixes validates 5-Bromo-1,3-dichloro-2-iodobenzene as the preferred IUPAC name.

Chemical Structure
The structural arrangement of the substituents on the benzene ring is depicted below.

Caption: Structure of 5-Bromo-1,3-dichloro-2-iodobenzene.

Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial.

Identifier Value Source

CAS Number 62720-30-3 [1][2]

Molecular Formula C₆H₂BrCl₂I [1]

Molecular Weight 396.24 g/mol [4]

Canonical SMILES C1=C(C(=C(C(=C1)Cl)Br)Cl)I N/A

InChI
InChI=1S/C6H2BrCl2I/c7-4-2-

5(9)6(10)3(8)1-4/h1-2H
N/A
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Physicochemical and Spectroscopic Properties
5-Bromo-1,3-dichloro-2-iodobenzene is offered by suppliers as a specialized reagent for

early-stage discovery research.[1] Consequently, extensive, experimentally determined

physicochemical data is not widely published. The table below summarizes key computed

properties and known spectral data.

Property Value Notes

Molecular Weight 396.24 g/mol [4]

Exact Mass 395.72360 Da Computed

Physical State
Expected to be a solid at room

temperature

Based on similar

polyhalogenated benzenes[5]

Solubility

Poorly soluble in water;

Soluble in organic solvents

(e.g., THF, Dichloromethane,

Toluene)

Typical for nonpolar aromatic

compounds

GC-MS Data Available

Spectral data has been

recorded and is available in

select databases[4]

IR Spectra Available [4]

Note: Researchers must assume responsibility for confirming the identity and purity of this

reagent via their own analytical methods upon receipt, a standard practice for rare or discovery-

phase chemicals.[1]

Proposed Synthesis and Mechanistic
Considerations
While a definitive, peer-reviewed synthesis for 5-Bromo-1,3-dichloro-2-iodobenzene is not

readily available in the literature, a robust and logical pathway can be proposed based on well-

established organometallic methodologies used for analogous compounds.[6] The most
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plausible approach involves a selective metal-halogen exchange followed by an electrophilic

quench with iodine.

Proposed Synthetic Workflow
A viable precursor for this synthesis would be 1,5-Dibromo-2,4-dichlorobenzene. The strategy

hinges on the higher reactivity of bromine over chlorine in metal-halogen exchange reactions.

One of the two equivalent bromine atoms can be selectively exchanged to form an

organometallic intermediate, which is then trapped with an iodine electrophile.

Caption: Proposed synthesis via selective Grignard formation and iodination.

Experimental Protocol (Hypothetical)
This protocol is a self-validating system; each step is designed to favor the desired

transformation while minimizing side reactions.

Objective: To synthesize 5-Bromo-1,3-dichloro-2-iodobenzene from 1,5-Dibromo-2,4-

dichlorobenzene.

Materials:

1,5-Dibromo-2,4-dichlorobenzene (1.0 eq)

Isopropylmagnesium chloride (i-PrMgCl), ~1.3 M in THF (1.05 eq)

Iodine (I₂) (1.1 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Dichloromethane (DCM)

Brine

Procedure:
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Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic

stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The system is maintained

under a positive pressure of inert gas throughout the reaction.

Causality: An inert atmosphere is critical to prevent the highly reactive Grignard reagent

from being quenched by atmospheric oxygen or moisture.

Precursor Dissolution: Dissolve 1,5-Dibromo-2,4-dichlorobenzene (1.0 eq) in anhydrous THF.

Grignard Formation: Cool the solution to -15 °C using an appropriate cooling bath. Add i-

PrMgCl (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does

not exceed -10 °C. After the addition is complete, allow the reaction to slowly warm to room

temperature and stir for 16 hours.

Causality: The low temperature controls the exothermic metal-halogen exchange. Using a

slight excess of the Grignard reagent ensures full conversion of the starting material. The

Br-Mg exchange is significantly faster than any potential Cl-Mg exchange, providing the

required selectivity.

Iodination: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of iodine (1.1

eq) in anhydrous THF dropwise. After addition, allow the mixture to warm to room

temperature and stir for an additional 4-6 hours.

Causality: The organometallic intermediate is a powerful nucleophile that readily attacks

the electrophilic iodine, forming the desired C-I bond.

Workup and Quenching: Quench the reaction by the slow addition of saturated aqueous

Na₂S₂O₃ solution to neutralize any unreacted iodine. Dilute with water and transfer the

mixture to a separatory funnel.

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic

layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure. The crude product can then be purified by column

chromatography on silica gel to yield the final product.

Strategic Applications in Synthetic Chemistry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary value of 5-Bromo-1,3-dichloro-2-iodobenzene is not as a final product, but as a

versatile intermediate scaffold. The differing reactivities of the iodine, bromine, and chlorine

substituents allow for a sequence of selective chemical modifications.

Hierarchy of Halogen Reactivity
In transition-metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds

generally follows the trend:

C—I > C—Br > C—Cl

This predictable hierarchy is the cornerstone of its synthetic utility, enabling chemists to

functionalize the molecule one position at a time by carefully choosing reaction conditions.

Site-Selective Functionalization Workflows
The molecule can be envisioned as a platform with three distinct "ports" for chemical

modification.
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Caption: Selective functionalization pathways based on halogen reactivity.

Application in Drug Development
In pharmaceutical research, building a library of related compounds (analogues) is essential for

structure-activity relationship (SAR) studies. This reagent is an ideal starting point.

Core Scaffold: The dichlorobenzene core can be maintained as a constant structural feature.

Diversity Points: The iodo and bromo positions serve as two independent points for

introducing chemical diversity. For example, a Suzuki-Miyaura coupling can be performed
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selectively at the C-I bond to introduce an aryl or heteroaryl group.[7] The resulting

intermediate can then undergo a second, different coupling reaction (e.g., Buchwald-Hartwig

amination) at the C-Br bond. This stepwise approach allows for the rapid and efficient

synthesis of a matrix of compounds for biological screening.

Reaction Type Target Halogen Typical Application

Suzuki-Miyaura Coupling Iodo > Bromo
C-C bond formation (biaryl

synthesis)[7]

Sonogashira Coupling Iodo > Bromo
C-C bond formation (alkyne

introduction)

Heck Coupling Iodo > Bromo
C-C bond formation (alkene

introduction)

Buchwald-Hartwig Amination Bromo > Iodo
C-N bond formation (amine

introduction)

Metal-Halogen Exchange Iodo > Bromo

Formation of

organolithium/Grignard

reagents

Safety and Handling
As with all halogenated aromatic compounds, 5-Bromo-1,3-dichloro-2-iodobenzene should

be handled with appropriate care.

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.

Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place away from light and

incompatible materials.

Always consult the supplier-specific Safety Data Sheet (SDS) for the most detailed and up-to-

date handling and emergency information.
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Conclusion
5-Bromo-1,3-dichloro-2-iodobenzene is more than a mere collection of atoms; it is a highly

specialized tool for the discerning synthetic chemist. Its value is rooted in the predictable and

hierarchical reactivity of its carbon-halogen bonds. This property enables a rational, stepwise

approach to the construction of complex, multi-substituted aromatic molecules that are central

to the fields of drug discovery, agrochemicals, and materials science. While its status as a rare

research chemical means that published data is sparse, its synthetic potential, as outlined in

this guide, is clear and compelling for any research program focused on advanced organic

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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